molecular formula C11H16ClN B13571777 Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans

Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans

Cat. No.: B13571777
M. Wt: 197.70 g/mol
InChI Key: GHAODOWOZHMKEH-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans is a synthetic organic compound that belongs to the class of cyclobutylamines. This compound is characterized by the presence of a cyclobutane ring substituted with a 4-methylphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.

    Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the cyclobutane ring is alkylated with a 4-methylphenyl group using a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler analog without the 4-methylphenyl group.

    Phenylcyclobutylamine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

    Cyclobutylmethylamine: Contains a methyl group instead of the 4-methylphenyl group.

Uniqueness

Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans is unique due to the presence of both the cyclobutane ring and the 4-methylphenyl group, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(4-methylphenyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-2-4-9(5-3-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H

InChI Key

GHAODOWOZHMKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C2)N.Cl

Origin of Product

United States

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